2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
This compound features a methoxyphenyl group attached to an ethanone moiety, which is connected to an azetidine (4-membered nitrogen-containing ring). The azetidine is further linked to a 1,2,4-oxadiazole ring substituted with a pyrimidin-2-yl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-14-5-3-12(4-6-14)9-15(24)23-10-13(11-23)18-21-17(22-26-18)16-19-7-2-8-20-16/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJGEYRNFKVFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with an appropriate azetidine derivative, followed by cyclization with pyrimidin-2-yl-1,2,4-oxadiazole . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic applications or studied for their unique properties.
Scientific Research Applications
2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
Substituent Effects
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s oxadiazole core likely confers superior metabolic stability compared to thioether () or thiazolidinone () systems .
- The azetidine’s rigidity may reduce off-target interactions compared to flexible ethanone-linked analogs () .
Biological Activity
The compound 2-(4-methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one , also referred to as a derivative of 1,2,4-oxadiazole, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.39 g/mol. The structure features a methoxyphenyl group and a pyrimidinyl-substituted oxadiazole, which are critical for its biological activity.
Anticancer Activity
- Mechanism of Action : The oxadiazole ring is known for its ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer types such as breast cancer, lung cancer, and colorectal cancer .
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Case Studies :
- A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited IC50 values ranging from 10 to 100 μM against a panel of cancer cell lines including HeLa (cervical), A549 (lung), and MCF7 (breast) .
- Another investigation highlighted that a structurally related compound showed significant antiproliferative activity with an IC50 value of approximately 92.4 μM against several cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole moiety possess potent antibacterial and antifungal activities.
- Antibacterial Studies :
- Compounds similar to the target molecule have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For instance, an EC50 value of 8.72 μg/mL was reported against Xanthomonas oryzae .
- The activity against Staphylococcus aureus and Escherichia coli was also notable, suggesting broad-spectrum efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been substantiated through various assays.
- In Vitro Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
